Legumin vs. Pea Vicilin: Gel Strength and Gelation Concentration for Structured Food Matrices
Pea legumin (PL) forms gels with approximately 4-fold higher gel strength than pea vicilin (PV) and exhibits a lower least gelation concentration (LGC), indicating superior gelation efficiency at reduced protein usage [1]. In fava bean fractions, legumin LGC was 16% versus 20% for vicilin [2].
| Evidence Dimension | Gel strength (N) |
|---|---|
| Target Compound Data | 8.58 ± 0.5 N |
| Comparator Or Baseline | Pea vicilin: 2.15 N (approximated; 4-fold difference) |
| Quantified Difference | Approximately 4-fold higher gel strength; 20% lower least gelation concentration (16% vs 20% LGC) |
| Conditions | Heat-induced gelation, pH 7.0, protein concentration not explicitly stated in excerpt; fava bean legumin vs. vicilin LGC measured under standard gelation conditions [2] |
Why This Matters
Enables formulation of plant-based meat analogues and structured foods with firmer texture at lower protein inclusion rates, reducing ingredient cost.
- [1] Tahir AB, et al. Unraveling distinct potential of pea (Pisum sativum L.) fractions (legumin, vicilin and albumin) by structural and functional characterization. Food Res Int. 2024;198:115332. doi:10.1016/j.foodres.2024.115332 View Source
- [2] Structural and functional properties of fava bean legumin and vicilin protein fractions. Institute of Food Science and Technology (IFST). 2024. View Source
